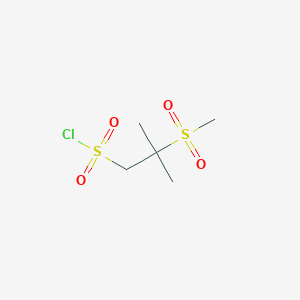

2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1566876-63-8 . It has a molecular weight of 234.72 . The IUPAC name for this compound is 2-methyl-2-(methylsulfonyl)propane-1-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11ClO4S2/c1-5(2,11(3,7)8)4-12(6,9)10/h4H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications

Sulfonylating Agent and Precursor to tert-Butyl Cations

2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride, also known as tert-Butylsulfonyl Chloride, serves as a sulfonylating agent and a precursor to tert-butyl cations. It is a white solid that decomposes at ambient temperatures, highlighting the need for careful handling and storage precautions (Quintero & Meza-León, 2005).

Electrochemical Applications

This compound has been explored for its electrochemical properties, particularly in the context of sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid. The study offers insights into potential cathode material applications in energy storage technologies (Su, Winnick, & Kohl, 2001).

Synthesis of N,N-Dibenzylmethanesulfonamide

Research into the synthesis of N,N-Dibenzylmethanesulfonamide from methanesulfonyl chloride and dibenzylamine provides examples of its use in creating compounds with specific molecular arrangements, relevant in various chemical synthesis applications (Datta, Buglass, Hong, & Lim, 2008).

Conducting Film Development

The compound's role in the development of conducting films of polypyrrole doped with various anions highlights its utility in the field of materials science, particularly for applications requiring conductive materials (Wang & MacDiarmid, 2001).

Role in Oxidation Reactions

The one-electron reduction of methanesulfonyl chloride, leading to various intermediates and its involvement in cis-trans isomerization of mono-unsaturated fatty acids, underscores its importance in detailed chemical reaction mechanism studies (Tamba et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

2-methyl-2-methylsulfonylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO4S2/c1-5(2,11(3,7)8)4-12(6,9)10/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWTUQXTMNLYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)

![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)